N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a benzamide derivative featuring a bicyclic 5,5-dimethyl-7-oxo-benzothiazole core linked to a 3-(4-fluorobenzenesulfonamido)benzamide moiety. The compound’s structure combines a sulfonamide group (known for enhancing bioavailability and target binding) with a fluorinated aromatic system, which often improves metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S2/c1-22(2)11-17-19(18(27)12-22)31-21(24-17)25-20(28)13-4-3-5-15(10-13)26-32(29,30)16-8-6-14(23)7-9-16/h3-10,26H,11-12H2,1-2H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQBOJAGWUGULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy and mechanisms of action.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C15H18FN3O3S
- Molecular Weight : 323.39 g/mol
- CAS Number : 92491-27-5
Synthesis
The synthesis of this compound involves multiple steps typical of benzothiazole derivatives. The process often includes:
- Formation of the benzothiazole ring.
- Introduction of the sulfonamide group.
- Finalization through acylation to yield the desired benzamide structure.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
- Cell Line Tested : A549 (human lung cancer)
- Methodology : MTT assay was employed to determine cell viability.
| Compound | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| N-(5,5-dimethyl...) | 10.88 ± 0.82 | Inhibition of tyrosine kinase activity |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH assay. Compounds with similar structures demonstrated effective free radical scavenging abilities.
| Compound | IC50 (μg/mL) | Assay Type |
|---|---|---|
| N-(5,5-dimethyl...) | 37.23 ± 3.76 | DPPH Assay |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between the compound and target proteins involved in cancer pathways. The binding affinity and interaction patterns provide insights into its potential as a therapeutic agent.
Key Findings from Docking Studies:
- Target Protein : Tyrosine Kinase (PDB ID: 1M17)
- Binding Energy : The compound exhibited favorable binding energies suggesting strong interactions with the active site.
Case Studies
Several studies have explored the biological activity of related compounds:
- Sulistyowaty et al. (2020) - Investigated synthesized benzamide derivatives for their cytotoxic and antioxidant activities against A549 cells.
- Wang et al. (2021) - Focused on molecular docking to identify potential inhibitors for tyrosine kinases using similar benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structural features to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide exhibit promising anticancer properties. For instance, certain derivatives have shown cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM . The benzothiazole moiety is crucial for this activity due to its ability to interact with biological targets effectively.
1.2 Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is valuable for developing new anti-inflammatory drugs . The inhibition of this enzyme can lead to reduced inflammation and associated diseases.
Synthesis and Structural Analysis
2.1 Synthetic Routes
The synthesis of this compound can be achieved through various methods involving commercially available reagents. Optimization of these synthetic routes is essential for enhancing yield and purity.
2.2 Structural Characterization
Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure of the compound. These techniques provide insights into the molecular interactions and stability of the compound in biological systems .
Biological Interactions
3.1 Mechanism of Action
The biological activity of this compound is attributed to its ability to bind to specific targets within cells. Studies have shown that the sulfonamide group enhances solubility and biological interactions, making it an attractive candidate for further pharmacological exploration .
3.2 Case Studies on Efficacy
Several case studies highlight the efficacy of related compounds in treating various conditions. For example, compounds derived from benzothiazole have demonstrated significant activity against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis . This suggests a broader application spectrum for this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, spectral properties, and substituent effects. Data are drawn from synthesized analogs in , a pyrrolidinyl-substituted benzamide from , and a nitro-methoxy derivative from .
Table 1: Structural and Spectral Comparison
Key Observations
Sulfonamide vs. Sulfonyl Groups :
- The target compound’s 4-fluorobenzenesulfonamido group introduces hydrogen-bonding capacity (via NH) and electron-withdrawing effects, which are absent in sulfonyl-containing triazole derivatives like [7–9]. This difference may influence solubility and target affinity .
- In contrast, the nitro-methoxy analog () lacks sulfonamide functionality but includes electron-withdrawing nitro groups, which could enhance reactivity in electrophilic substitutions .
Benzothiazolyl Core Modifications: All compounds share the 5,5-dimethyl-7-oxo-benzothiazolyl core, suggesting a conserved role in conferring structural rigidity. However, substituents on the benzamide ring dictate electronic and steric profiles.
Synthetic Routes :
- The target compound likely follows a pathway similar to ’s hydrazinecarbothioamides [4–6], involving nucleophilic coupling of sulfonamide intermediates. In contrast, triazole-thiones [7–9] require base-mediated cyclization, highlighting divergent strategies for heterocycle formation .
Spectral Distinctions: The absence of νC=O in triazole-thiones [7–9] (vs. strong νC=O in the target compound) confirms cyclization and tautomerism (thione vs. thiol forms) . The nitro-methoxy analog’s IR spectrum shows distinct νNO₂ and νC-O bands, absent in sulfonamide derivatives .
Table 2: Physicochemical and Functional Properties
Research Implications and Gaps
- Crystallography : The use of SHELX software () could resolve the target compound’s crystal structure, enabling precise comparisons of bond lengths and angles with analogs.
Q & A
Q. What protocols validate the compound’s mechanism of action in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
